molecular formula C7H10ClN3O B11794832 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Cat. No.: B11794832
M. Wt: 187.63 g/mol
InChI Key: SCKBVRUFBFFPFR-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro and methoxy group attached to the pyrimidine ring, along with an ethanamine side chain. Pyrimidines are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine typically involves the reaction of 4-chloro-5-methoxypyrimidine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The product is typically purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Agriculture: Employed in the development of agrochemicals such as herbicides and fungicides.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The chloro and methoxy groups play a crucial role in the binding affinity and selectivity of the compound towards its targets. The ethanamine side chain enhances the compound’s solubility and facilitates its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-5-methylpyrimidin-2-yl)ethanamine
  • 2-(4-Chloro-5-ethoxypyrimidin-2-yl)ethanamine
  • 2-(4-Chloro-5-fluoropyrimidin-2-yl)ethanamine

Uniqueness

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the compound. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

2-(4-chloro-5-methoxypyrimidin-2-yl)ethanamine

InChI

InChI=1S/C7H10ClN3O/c1-12-5-4-10-6(2-3-9)11-7(5)8/h4H,2-3,9H2,1H3

InChI Key

SCKBVRUFBFFPFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1Cl)CCN

Origin of Product

United States

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